Adenylate Cyclase Activation Potency: Deacetylforskolin Exhibits 10-Fold Lower Potency Than Forskolin in Rat Adipocyte Membranes
In direct head-to-head testing of adenylate cyclase activation in rat adipocyte membranes, deacetylforskolin (7-desacetylforskolin) demonstrates an EC50 of 20 µM, representing a 10-fold reduction in potency compared to forskolin (EC50 = 2 µM) [1]. The water-soluble analog 7-β-[γ-(N'-methylpiperazino)butyryloxy]-7-desacetylforskolin exhibits intermediate potency (EC50 = 3 µM), while 7-tosyl-7-desacetylforskolin and 1,9-dideoxyforskolin fail to stimulate adenylate cyclase even at 100 µM, the highest concentration tested [1].
| Evidence Dimension | Adenylate cyclase activation potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 20 µM |
| Comparator Or Baseline | Forskolin (EC50 = 2 µM); 7-β-[γ-(N'-methylpiperazino)butyryloxy]-7-desacetylforskolin (EC50 = 3 µM); 7-tosyl-7-desacetylforskolin (no activation at 100 µM); 1,9-dideoxyforskolin (no activation at 100 µM) |
| Quantified Difference | 10-fold less potent than forskolin; ~6.7-fold less potent than the piperazino derivative |
| Conditions | Rat adipocyte membrane preparation; adenylate cyclase activity measured via cAMP production |
Why This Matters
Researchers requiring maximal AC activation efficiency should select forskolin or the piperazino derivative; deacetylforskolin is appropriate when moderate, titratable AC stimulation is desired without saturating the system.
- [1] Joost HG, Habberfield AD, Simpson IA, Laurenza A, Seamon KB. Activation of adenylate cyclase and inhibition of glucose transport in rat adipocytes by forskolin analogues: structural determinants for distinct sites of action. Mol Pharmacol. 1988;33(4):449-453. PMID: 3357486. View Source
